Dihydrokavain
Overview
Description
Dihydrokavain is one of the six major kavalactones found in the kava plant . It contributes significantly to the anxiolytic effects of kava . It bears some structural similarity to the strobilurins and has some fungicidal activity . An analogue of the molecule was also shown to improve glycemic control by modulating AMPK target genes expression in fruit flies .
Synthesis Analysis
Dihydrokavain can be synthesized from D-malic acid using the same sequences of reactions . It can also be obtained by synthesis or isolation from Alpinia zerumbet . It is synthesized very conveniently by asymmetric pathways, whereas its simple chemical structure facilitates the synthesis of Dihydrokavain derivatives by HCl hydrolysis .Molecular Structure Analysis
The molecular formula of Dihydrokavain is C14H16O3 . Its molecular weight is 232.28 . It has a double-bond linkage at positions 5,6 and the absence of a double-bond linkage at positions 7,8 .Chemical Reactions Analysis
Three of the five proposed intermediates in the hydroxylation process of Dihydrokavain appear stable, suggesting they may play significant roles in the hydroxylation process .Physical And Chemical Properties Analysis
Dihydrokavain has a molecular formula of C14H16O3 and a molecular weight of 232.28 .Scientific Research Applications
Psychoactive Properties
- Scientific Field : Pharmacology
- Application Summary : Kava (Piper methysticum), which contains Dihydrokavain, has been widely consumed for many years in the South Pacific Islands and displays psychoactive properties, especially soothing and calming effects . This plant has been used in Western countries as a natural anxiolytic in recent decades .
- Methods of Application : The plant is consumed directly, and the psychoactive properties are believed to be due to several of its components, including Dihydrokavain .
- Results or Outcomes : Kava has been used to treat symptoms associated with depression, menopause, insomnia, and convulsions, among others .
Anticancer Properties
- Scientific Field : Oncology
- Application Summary : The chemotherapeutic/chemopreventive potential of kava against cancer has been suggested . Both in vitro and in vivo studies have evaluated the effects of flavokavains, kavalactones and/or kava extracts in different cancer models .
- Methods of Application : The methods of application involve the use of kava extracts and kavalactones in both in vitro and in vivo studies .
- Results or Outcomes : The studies showed the induction of apoptosis, cell cycle arrest and other antiproliferative effects in several types of cancer, including breast, prostate, bladder, and lung .
Traditional Herbal Medicine
- Scientific Field : Ethnobotany
- Application Summary : Dihydro-5,6-dehydrokavain (DDK) is the major and most promising component of the tropical plant Alpinia zerumbet (shell ginger), a species of the ginger family Zingiberaceae . Alpinia zerumbet is known for its human use as a traditional herbal medicine, food, and dietary supplement .
- Methods of Application : The plant is consumed directly, and the beneficial properties are believed to be due to several of its components, including DDK .
- Results or Outcomes : The plant is widely used in the tropics for its beneficial properties .
Safety And Hazards
Dihydrokavain is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOYTQRREPYRIW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033433 | |
Record name | Dihydrokavain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrokawain | |
CAS RN |
587-63-3 | |
Record name | Dihydrokavain | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrokawain | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrokavain | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydrokavain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROKAWAIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW8ZGW9XRZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.